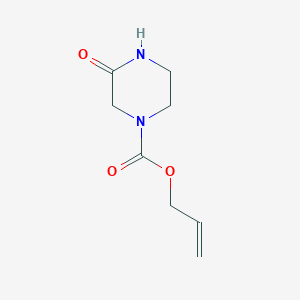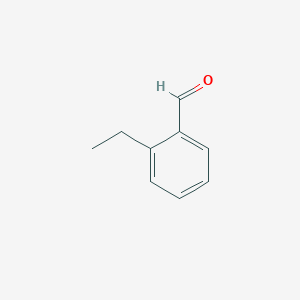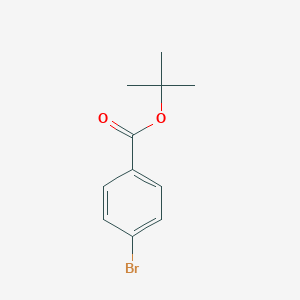
1-Boc-1-methylhydrazine
Overview
Description
1-Boc-1-methylhydrazine, also known as 2-Methylcarbazic acid tert-butyl ester, N-(tert-Butoxycarbonyl)-N-methylhydrazine, or N-Boc-N-methylhydrazine, is a chemical compound with the molecular formula C6H14N2O2 . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Boc-1-methylhydrazine is characterized by the presence of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 38.8±0.3 cm³ and a polarizability of 15.4±0.5 x 10^-24 cm³ .Physical And Chemical Properties Analysis
1-Boc-1-methylhydrazine is a clear liquid with a density of 0.985 g/mL at 25 °C . It has a boiling point of 185.5±23.0 °C at 760 mmHg and a vapor pressure of 0.7±0.4 mmHg at 25°C . The compound has an enthalpy of vaporization of 42.2±3.0 kJ/mol and a flash point of 66.0±22.6 °C . Its index of refraction is 1.459 .Scientific Research Applications
Proteomics Research
As a biochemical, 1-Boc-1-methylhydrazine is utilized in proteomics research. It can be used to modify proteins or peptides during sample preparation, which is essential for mass spectrometry-based proteomic analysis .
Chemical Synthesis
This compound is also involved in broader chemical synthesis processes. It can act as a reagent for introducing the tert-butoxycarbonyl (Boc) protecting group, which is a common strategy in the synthesis of complex organic molecules .
Material Science
In material science, 1-Boc-1-methylhydrazine can be used to create polymers with specific properties. The hydrazine functional group allows for cross-linking, which can alter the physical properties of the material .
Agricultural Chemistry
Lastly, 1-Boc-1-methylhydrazine finds applications in agricultural chemistry for the synthesis of agrochemicals. It can be used to create compounds that serve as pesticides or herbicides, contributing to crop protection strategies .
Safety and Hazards
1-Boc-1-methylhydrazine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
tert-butyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395881 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-1-methylhydrazine | |
CAS RN |
21075-83-2 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?
A: 1-Boc-1-methylhydrazine serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.
Q2: What are the advantages of using 1-Boc-1-methylhydrazine in synthesis compared to other similar reagents?
A: 1-Boc-1-methylhydrazine offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)





